molecular formula C22H20N4O3 B11250402 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11250402
M. Wt: 388.4 g/mol
InChI Key: IKISAOCBHRSWCR-UHFFFAOYSA-N
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Description

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of methoxy groups on the phenyl rings can be done using methoxylation reactions.

    Amide bond formation: The final step involves coupling the imidazo[1,2-a]pyrimidine derivative with a 4-methoxyphenylacetic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE
  • N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-CHLOROPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-28-17-7-4-15(5-8-17)12-21(27)24-18-13-16(6-9-20(18)29-2)19-14-26-11-3-10-23-22(26)25-19/h3-11,13-14H,12H2,1-2H3,(H,24,27)

InChI Key

IKISAOCBHRSWCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC

Origin of Product

United States

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